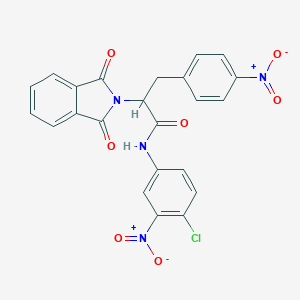
N-(4-CHLORO-3-NITROPHENYL)-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-(4-NITROPHENYL)PROPANAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(4-CHLORO-3-NITROPHENYL)-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-(4-NITROPHENYL)PROPANAMIDE” is a complex organic compound that features multiple functional groups, including nitro, chloro, and isoindole moieties. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-CHLORO-3-NITROPHENYL)-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-(4-NITROPHENYL)PROPANAMIDE” typically involves multi-step organic reactions. A common approach might include:
Nitration: Introduction of nitro groups to the aromatic rings.
Chlorination: Substitution of hydrogen atoms with chlorine.
Amide Formation: Coupling of the nitro-chloro aromatic compound with an isoindole derivative under amide bond-forming conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反应分析
Types of Reactions
Oxidation: The nitro groups can undergo reduction to amines.
Reduction: The compound can be reduced to form various intermediates.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines, thiols.
Major Products
The major products depend on the specific reactions and conditions used. For example, reduction of nitro groups typically yields amines, while substitution reactions can yield a variety of derivatives.
科学研究应用
Chemistry
Catalysis: Compounds with nitro and chloro groups are often used as intermediates in the synthesis of catalysts.
Materials Science: Such compounds can be used in the development of new materials with specific electronic properties.
Biology and Medicine
Drug Development:
Biological Studies: Used in studies to understand the interaction of complex organic molecules with biological systems.
Industry
Dyes and Pigments: The aromatic structure with nitro and chloro groups can be used in the synthesis of dyes and pigments.
Polymers: Used as monomers or additives in polymer chemistry.
作用机制
The mechanism of action for “N-(4-CHLORO-3-NITROPHENYL)-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-(4-NITROPHENYL)PROPANAMIDE” would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The nitro and chloro groups could play a role in binding to molecular targets, while the isoindole moiety might influence the compound’s overall stability and reactivity.
相似化合物的比较
Similar Compounds
N-{4-chloro-3-nitrophenyl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanamide: Similar structure but without the additional nitro group on the phenyl ring.
N-{4-chloro-3-nitrophenyl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-{4-methoxyphenyl}propanamide: Similar structure with a methoxy group instead of a nitro group.
Uniqueness
The presence of both nitro and chloro groups, along with the isoindole moiety, makes “N-(4-CHLORO-3-NITROPHENYL)-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-(4-NITROPHENYL)PROPANAMIDE” unique
属性
分子式 |
C23H15ClN4O7 |
|---|---|
分子量 |
494.8g/mol |
IUPAC 名称 |
N-(4-chloro-3-nitrophenyl)-2-(1,3-dioxoisoindol-2-yl)-3-(4-nitrophenyl)propanamide |
InChI |
InChI=1S/C23H15ClN4O7/c24-18-10-7-14(12-19(18)28(34)35)25-21(29)20(11-13-5-8-15(9-6-13)27(32)33)26-22(30)16-3-1-2-4-17(16)23(26)31/h1-10,12,20H,11H2,(H,25,29) |
InChI 键 |
RCIKEFHYGIZXJE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)NC4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)NC4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















